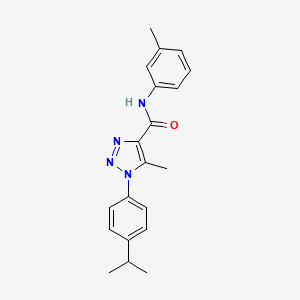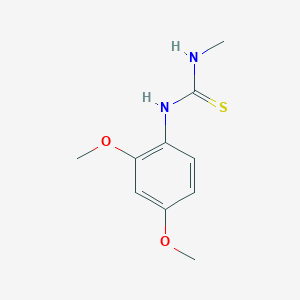
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide, also known as 'Ibuprofen', is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ibuprofen is commonly used to treat mild to moderate pain, fever, and inflammation in conditions such as headache, toothache, menstrual cramps, arthritis, and other inflammatory disorders.
Wirkmechanismus
Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen blocks the action of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting COX, Ibuprofen reduces the production of prostaglandins and thus reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
Ibuprofen has several biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation by inhibiting the production of prostaglandins. Ibuprofen also has a mild anticoagulant effect, which can reduce the risk of blood clots. Ibuprofen has been shown to have a low incidence of gastrointestinal side effects compared to other NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
Ibuprofen has several advantages for lab experiments. It is readily available and inexpensive, making it a cost-effective option for researchers. Ibuprofen is also well-tolerated and has a low incidence of side effects, making it a safe option for lab experiments. However, Ibuprofen has a short half-life and may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the research on Ibuprofen. One area of research is the potential use of Ibuprofen in cancer therapy. Ibuprofen has been shown to inhibit the growth of certain cancer cells and may have potential as an adjuvant therapy in cancer treatment. Another area of research is the development of new formulations of Ibuprofen that can increase its bioavailability and reduce the frequency of dosing. Additionally, research on the long-term effects of Ibuprofen use is needed to better understand its safety profile.
Conclusion:
In conclusion, Ibuprofen is a widely used NSAID that has several therapeutic effects. Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen has several advantages for lab experiments, including its availability, low cost, and safety profile. However, Ibuprofen has a short half-life and may require frequent dosing in experiments. Future research on Ibuprofen is needed to better understand its potential use in cancer therapy, the development of new formulations, and its long-term safety profile.
Synthesemethoden
Ibuprofen can be synthesized by the reaction of isobutylbenzene with propionic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed with sodium hydroxide to form Ibuprofen. The synthesis of Ibuprofen is a well-established process and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied for its therapeutic effects and has been used in many clinical trials. It has been shown to be effective in treating pain, fever, and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Ibuprofen has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYOJJKZOALXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)



![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)




![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)